1-Tert-butoxybutane

Descripción general

Descripción

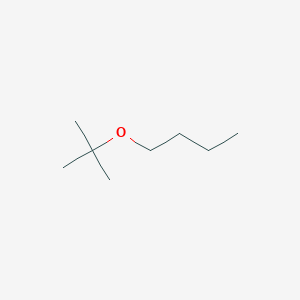

1-Tert-butoxybutane, also known as butyl tert-butyl ether, is an organic compound with the molecular formula C8H18O. It is a type of ether, characterized by the presence of an oxygen atom connected to two alkyl groups. This compound is of interest in various chemical processes and applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Tert-butoxybutane can be synthesized through the reaction of tert-butyl alcohol with butyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds via an S_N2 mechanism, where the nucleophilic oxygen atom of the tert-butyl alcohol attacks the electrophilic carbon atom of the butyl bromide, resulting in the formation of the ether bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation to separate the desired product from any by-products or unreacted starting materials.

Análisis De Reacciones Químicas

Types of Reactions

1-Tert-butoxybutane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: It can be reduced to form alcohols.

Substitution: The ether bond can be cleaved under acidic or basic conditions to form alcohols and alkyl halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Acidic conditions may involve the use of hydrochloric acid, while basic conditions may involve sodium hydroxide.

Major Products Formed

Oxidation: Formation of butanone and tert-butyl alcohol.

Reduction: Formation of butanol and tert-butyl alcohol.

Substitution: Formation of butanol and tert-butyl chloride.

Aplicaciones Científicas De Investigación

Key Chemical Reactions

- Oxidation : Can be oxidized to form carbonyl compounds.

- Reduction : Can be reduced to form alcohols.

- Substitution : The ether bond can be cleaved under acidic or basic conditions to yield alcohols and alkyl halides.

Applications in Scientific Research

1-Tert-butoxybutane has several notable applications across various fields of scientific research:

Chemistry

- Solvent and Reagent : It is widely used as a solvent in organic synthesis due to its ability to dissolve a variety of organic compounds. It serves as a reagent in various chemical reactions, facilitating the formation of ethers and other derivatives.

Biology

- Enzyme Studies : The compound is employed in studies involving enzyme-catalyzed reactions that involve ethers. Its structural properties allow researchers to investigate enzyme mechanisms and substrate specificity.

Medicine

- Drug Delivery Systems : Research has explored the potential of this compound in drug delivery systems. Its ability to form stable complexes with pharmaceutical compounds could enhance the efficacy and bioavailability of certain drugs.

Industry

- Production of Specialty Chemicals : this compound is utilized as an intermediate in the synthesis of various specialty chemicals. Its unique properties allow for the production of high-value compounds used in different applications, including fuel additives.

Environmental Science

- Biofuel Additive : The compound has been investigated for its potential use as an additive in biofuels. Its compatibility with gasoline formulations may help improve fuel performance while reducing environmental impact.

Case Study 1: Enzyme-Catalyzed Reactions

In a study examining the role of this compound in enzyme-catalyzed reactions, researchers found that it could serve as a substrate for specific enzymes involved in ether metabolism. The findings indicated that modifications to the structure of the compound could enhance enzyme affinity, thus improving reaction rates.

Case Study 2: Drug Delivery Systems

Research conducted on the use of this compound in drug delivery systems demonstrated its ability to form stable complexes with various therapeutic agents. In vitro tests showed improved solubility and bioavailability of drugs when co-formulated with this ether, suggesting its potential utility in pharmaceutical applications.

Uniqueness

The specific combination of a butyl group and a tert-butyl group in this compound imparts distinct physical and chemical properties that differ from other ethers, making it particularly valuable for certain applications.

Mecanismo De Acción

The mechanism of action of 1-tert-butoxybutane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The oxygen atom in the ether bond can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. In biological systems, it may interact with enzymes and other proteins, affecting their function and activity.

Comparación Con Compuestos Similares

Similar Compounds

Di-tert-butyl ether: Another ether with two tert-butyl groups.

Butyl methyl ether: An ether with a butyl group and a methyl group.

Ethyl tert-butyl ether: An ether with an ethyl group and a tert-butyl group.

Uniqueness

1-Tert-butoxybutane is unique due to its specific combination of a butyl group and a tert-butyl group, which imparts distinct physical and chemical properties. Its structure allows for specific interactions and reactivity patterns that differ from other ethers, making it valuable in certain applications and research contexts.

Actividad Biológica

1-Tert-butoxybutane, also known as butyl tert-butyl ether (BTBE), is an organic compound with the formula . It has garnered attention for its potential applications in both biological and industrial contexts. This article explores the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and relevant case studies.

- Molecular Weight : 130.23 g/mol

- CAS Number : 1000-63-1

- Boiling Point : Approximately 397 K .

- Structure : The compound features a tert-butyl group attached to a butoxy chain, making it a significant ether in organic synthesis.

This compound acts primarily as a nucleophile or electrophile in various chemical reactions. The ether bond allows for interactions such as hydrogen bonding, which can influence the reactivity and stability of the compound. In biological systems, it may interact with enzymes and proteins, affecting their functions and activities .

Biological Applications

This compound has been investigated for several biological applications:

- Enzyme-Catalyzed Reactions : It is employed in studies involving enzyme-catalyzed reactions, particularly those involving ethers. This application is crucial for understanding the kinetics and mechanisms of enzymatic processes .

- Drug Delivery Systems : The compound has been explored for its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical compounds. This property can enhance the bioavailability and efficacy of drugs .

- Toxicological Studies : Research into the toxicity of this compound indicates that it may pose certain health risks. Understanding these risks is essential for its safe application in medical and industrial settings .

Case Study 1: Enzyme Interaction

A study focused on the interaction of this compound with specific enzymes demonstrated that the compound could modify enzyme activity through competitive inhibition. The presence of the ether group allowed it to bind effectively to the active site of certain enzymes, thereby altering their catalytic efficiency .

Case Study 2: Drug Delivery Research

Research investigating the use of this compound in drug delivery systems highlighted its ability to enhance the solubility of hydrophobic drugs. In vitro studies showed that formulations containing this compound improved drug release profiles compared to traditional delivery methods .

Case Study 3: Toxicity Assessment

A comprehensive toxicity assessment revealed that exposure to high concentrations of this compound could lead to cytotoxic effects in mammalian cell lines. The study emphasized the importance of evaluating safety profiles before clinical applications .

Data Summary

Propiedades

IUPAC Name |

1-[(2-methylpropan-2-yl)oxy]butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-5-6-7-9-8(2,3)4/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNQHLLBFBGKEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00142853 | |

| Record name | 1-Tert-butoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00142853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000-63-1 | |

| Record name | 1-Tert-butoxybutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001000631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Tert-butoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00142853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What thermodynamic data is available for the synthesis of 1-tert-butoxybutane?

A1: Research has investigated the liquid-phase synthesis of this compound through the etherification of isobutene with 1-butanol, using ion exchange resins as catalysts []. This study focused on determining the thermodynamic properties of the reaction, including the standard enthalpy and entropy changes. The research concluded that the molar standard enthalpy and entropy changes of reaction, alongside the molar enthalpy change of formation, could be estimated for this compound based on the experimental data [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.